Orthogonal Deprotection Compatibility: Boc vs. Fmoc in Sequential Conjugations
Boc-N-PEG1-C2-NHS ester uses a tert-butyloxycarbonyl (Boc) protecting group, which is removed under mildly acidic conditions (e.g., TFA in DCM). In contrast, Fmoc-PEG1-NHS ester uses a fluorenylmethyloxycarbonyl (Fmoc) group, which requires strongly basic conditions (e.g., 20% piperidine in DMF) for deprotection . This fundamental difference in deprotection chemistry (acid vs. base lability) makes Boc-N-PEG1-C2-NHS ester the required choice when the conjugate contains acid-stable but base-sensitive moieties, such as certain esters or modified peptides.
| Evidence Dimension | Deprotection Condition (Amine Unmasking) |
|---|---|
| Target Compound Data | Mildly acidic (e.g., TFA/DCM) |
| Comparator Or Baseline | Fmoc-PEG1-NHS ester: Basic (e.g., 20% piperidine/DMF) |
| Quantified Difference | Acidic vs. Basic deprotection; Boc is compatible with base-sensitive groups, Fmoc is not. |
| Conditions | Standard solid-phase or solution-phase peptide/PROTAC synthesis protocols. |
Why This Matters
This ensures compatibility with a broader range of payloads and prevents unwanted side reactions during the assembly of complex PROTAC molecules.
